(S)-1-(4-Bromophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of (S)-1-(4-Bromophenyl)ethanol involves several key strategies including enantioselective catalysis and biocatalytic approaches. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-mediated enantioselective processes highlights the compound's role as an intermediate in the synthesis of new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998). Additionally, electrochemical methods have been developed for converting haloacetophenones to their corresponding halophenyl ethanols, showcasing an efficient pathway for the synthesis of these compounds with high yields (Ikeda, 1990).
Molecular Structure Analysis
The molecular structure of (S)-1-(4-Bromophenyl)ethanol and its derivatives can be elucidated using various spectroscopic techniques, including X-ray crystallography. For example, the study of enantioseparation by crystallization of host-guest complexes with permethylated β-cyclodextrin provides insights into the inclusion geometries and chiral recognition mechanisms, which are crucial for understanding the molecular structure of such compounds (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003).
Chemical Reactions and Properties
(S)-1-(4-Bromophenyl)ethanol participates in various chemical reactions, serving as a key intermediate for the synthesis of complex molecules. The compound's reactivity has been explored in the context of cascade reactions for the synthesis of polycyclic aromatic hydrocarbons, demonstrating its versatility in organic synthesis (Iwasaki, Araki, Iino, & Nishihara, 2015).
Physical Properties Analysis
The physical properties of (S)-1-(4-Bromophenyl)ethanol, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. These properties are influenced by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
The chemical properties of (S)-1-(4-Bromophenyl)ethanol, including its reactivity with different chemical reagents, stereoselectivity, and catalytic activities, are crucial for its application in synthetic chemistry. Studies focusing on the enantioselective synthesis and biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol highlight the importance of understanding the chemical properties for optimizing reaction conditions and achieving high enantiomeric excesses (Kavi, Özdemir, Dertli, & Şahin, 2021).
Scientific Research Applications
- It is used in synthesizing drug intermediates, including antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).
- It has potential applications in the synthesis of secondary alcohols like rac-indanol, rac-1-phenylethanol, and rac-1-(3-bromophenyl)-1-ethanol (Galvão et al., 2018).
- It is an intermediate in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
- It is used in the biocatalytic preparation of optically pure alcohols with high enantioselectivity (Chen, Xia, Liu, & Wang, 2019).
- Its derivatives are used in avoiding-level-crossing muon-spin resonance experiments (Hashmi, Burkert, Bats, & Martyniak, 2006).
- It serves as a building block in synthesizing organic nonlinear optical materials (Asiri, Karabacak, Sakthivel, Al-Youbi, Muthu, Hamed, Renuga, & Alagesan, 2016).
- It is used in green chemistry education, exemplified in solvent-free Wittig reactions (Leung & Angel, 2004).
Safety And Hazards
properties
IUPAC Name |
(1S)-1-(4-bromophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromophenyl)ethanol | |
CAS RN |
100760-04-1 | |
Record name | (S)-1-(4-bromophenyl) ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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